molecular formula C8H15NO3 B1267812 Ethyl 2-(1-ethoxyethylideneamino)acetate CAS No. 21164-33-0

Ethyl 2-(1-ethoxyethylideneamino)acetate

Cat. No.: B1267812
CAS No.: 21164-33-0
M. Wt: 173.21 g/mol
InChI Key: PHVIFILFKDQZIH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(1-ethoxyethylideneamino)acetate can be synthesized through the reaction of glycine ethyl ester hydrochloride with ethyl vinyl ether in the presence of a base . The reaction typically involves the following steps:

  • Dissolve glycine ethyl ester hydrochloride in an appropriate solvent such as ethanol.
  • Add ethyl vinyl ether to the solution.
  • Introduce a base, such as sodium hydroxide, to facilitate the reaction.
  • Stir the mixture at room temperature for several hours.
  • Purify the product through recrystallization or chromatography.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(1-ethoxyethylideneamino)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or alcohols.

    Substitution: The ethoxyethylideneamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products:

Scientific Research Applications

Ethyl 2-(1-ethoxyethylideneamino)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(1-ethoxyethylideneamino)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, facilitating the formation or breaking of chemical bonds. Its unique structure allows it to participate in diverse chemical transformations, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Ethyl 2-(1-ethoxyethylideneamino)acetate can be compared with similar compounds such as:

    Ethyl 2-aminoacetate: Lacks the ethoxyethylidene group, making it less reactive in certain substitution reactions.

    Ethyl 2-(1-methoxyethylideneamino)acetate: Contains a methoxy group instead of an ethoxy group, which can influence its reactivity and solubility.

    Glycine ethyl ester: A simpler structure without the ethoxyethylidene group, used in different synthetic applications.

The uniqueness of this compound lies in its ethoxyethylideneamino group, which imparts distinct reactivity and properties compared to its analogs .

Properties

IUPAC Name

ethyl 2-(1-ethoxyethylideneamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-4-11-7(3)9-6-8(10)12-5-2/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVIFILFKDQZIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=NCC(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10304420
Record name Ethyl (E)-N-(1-ethoxyethylidene)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21164-33-0
Record name NSC165675
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165675
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (E)-N-(1-ethoxyethylidene)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

17.140 g (0.123 mol) of aminoacetic acid ethyl ester hydrochloride and 15.175 g (0.123 mol, 1 eq) of acetimidic acid ethyl ester hydrochloride were stirred in solution in 300 mL ice cold water. 200 mL diethyl ether and then 16.97 g (0.123 mol, 1 eq) K2CO3 were added. The reaction mixture was stirred for 10 minutes. The organic phase was separated and dried over Na2SO4, filtered and evaporated to dryness to yield to 15.229 g (72%) of (1-ethoxy-ethylideneamino)-acetic acid ethyl ester as a light yellow oil.
Quantity
17.14 g
Type
reactant
Reaction Step One
Quantity
15.175 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
16.97 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

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